
O-(4-Fluoro-2-methylbenzyl)hydroxylamine
Overview
Description
“O-(4-Fluoro-2-methylbenzyl)hydroxylamine” is likely a derivative of hydroxylamine where the hydroxyl hydrogen is replaced by a 4-Fluoro-2-methylbenzyl group . It’s important to note that the exact properties and characteristics can vary depending on the specific structure and functional groups present .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, hydroxylamines in general can be prepared via O-alkylation of hydroxylamine derivatives . For example, methoxyamine is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a nitrogen-oxygen bond, similar to other hydroxylamines . The exact structure would depend on the specific arrangement and bonding of the 4-Fluoro-2-methylbenzyl group .Chemical Reactions Analysis
Hydroxylamines can undergo various reactions. They can condense with ketones and aldehydes to give imines . They can also undergo deprotonation by organolithium compounds to give amines .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Hydroxylamines are typically colorless and soluble in water .Scientific Research Applications
Asymmetric Synthesis
O-(4-Fluoro-2-methylbenzyl)hydroxylamine and its derivatives are applied in asymmetric synthesis, particularly in the ortho-deprotonation of chromium tricarbonyl complexes, leading to 1,2-disubstituted products with high diastereoselectivity (Costa et al., 2017).
Microsomal Metabolism Studies
This compound is significant in microsomal metabolism studies, specifically in understanding the metabolic pathways of halogenated methyl anilines in rat liver, elucidating processes like side-chain C-hydroxylation and N-hydroxylation (Boeren et al., 1992).
Organic Syn
thesis and Ring-Closure ReactionsIn organic chemistry, derivatives of this compound are used to synthesize N-alkylaziridines through diastereoselective ring-closure reactions, demonstrating its versatility in the creation of complex organic structures (Bew et al., 2006).
Chemical Reactivity and Stability Studies
The reactivity and stability of hydroxylamine derivatives, like the one , have been studied extensively. For instance, their behavior in the reduction of nitroimidazoles offers insights into their stability under different pH conditions and their potential use in various chemical reactions (McClelland et al., 1984).
Radiofluorination and Protective Group Studies
This compound is also relevant in the field of radiochemistry, specifically in the development of protective groups for hydroxyl groups in nucleophilic aromatic radiofluorination. This application is critical in radiochemical syntheses, where protecting groups play a crucial role in yield and efficiency (Malik et al., 2011).
Application in Antioxidant Research
Derivatives of hydroxylamines, such as this compound, show potential as antioxidants. Their activity in protecting various materials against oxidation under specific conditions highlights their potential in material science and preservation (Lamphere et al., 1993).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
O-[(4-fluoro-2-methylphenyl)methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-6-4-8(9)3-2-7(6)5-11-10/h2-4H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSWLKDZZPBNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


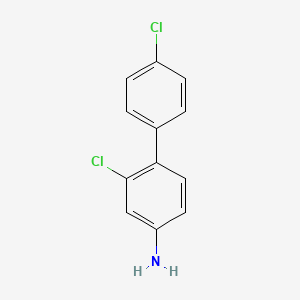
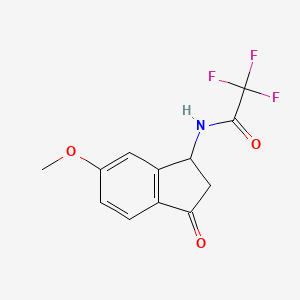


![1-Methyl-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B3101197.png)

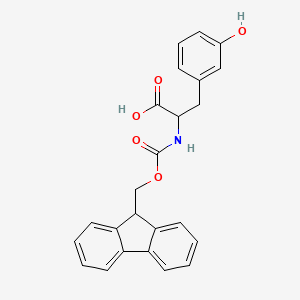

![O-[(4-bromo-2-methylphenyl)methyl]hydroxylamine](/img/structure/B3101227.png)
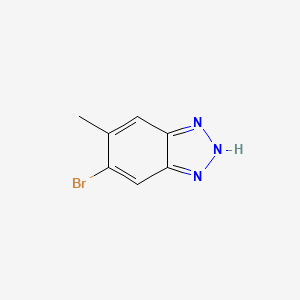

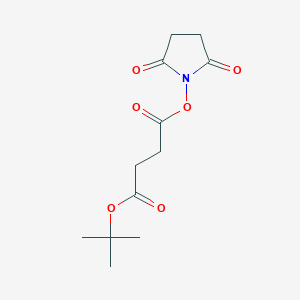
![(S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B3101266.png)
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3101272.png)
